2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide
Vue d'ensemble
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.
Mécanisme D'action
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By inhibiting sGC, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 increases the levels of cGMP, leading to vasodilation and antiplatelet effects.
Biochemical and Physiological Effects
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to have significant biochemical and physiological effects in various disease models. In animal models of pulmonary hypertension, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance. In animal models of heart failure, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis. In animal models of sickle cell disease, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to improve red blood cell deformability and reduce vaso-occlusive events.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has several advantages for lab experiments. It is a highly selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. It is also relatively stable and easy to handle, which makes it a convenient reagent for in vitro and in vivo experiments. However, there are also some limitations to using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 in lab experiments. It has a relatively short half-life in vivo, which may limit its therapeutic efficacy. In addition, it is relatively expensive compared to other sGC inhibitors, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691. One area of interest is the potential therapeutic applications of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 in other diseases, such as stroke, Alzheimer's disease, and erectile dysfunction. Another area of interest is the development of more potent and selective sGC inhibitors, which may have improved therapeutic efficacy. Finally, there is also interest in studying the downstream signaling pathways of cGMP, which may provide insights into the mechanisms of action of sGC inhibitors like 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691.
Applications De Recherche Scientifique
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. It has also been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure. In addition, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to improve red blood cell deformability and reduce vaso-occlusive events in animal models of sickle cell disease.
Propriétés
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5O3/c1-8-11(14)12(19(21)22)17-18(8)9(2)13(20)16-7-10-4-3-5-15-6-10/h3-6,9H,7H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARPXQHLXBDUIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.